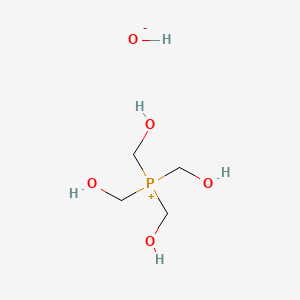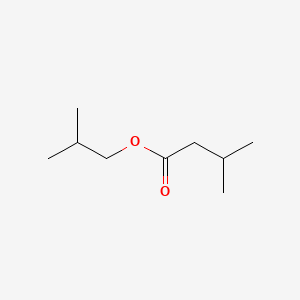
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- is a synthetic organic compound with the chemical formula C18H25Cl2N2O This compound is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, a methyl group, and a pyrrolidinyl-cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with methylamine to yield 3,4-dichloro-N-methylbenzamide.
-
Cyclohexyl Substitution: : The next step involves the introduction of the cyclohexyl group. This is achieved by reacting the 3,4-dichloro-N-methylbenzamide with cyclohexylamine under appropriate conditions to form the desired cyclohexyl-substituted benzamide.
-
Pyrrolidinyl Group Addition: : Finally, the pyrrolidinyl group is introduced by reacting the cyclohexyl-substituted benzamide with pyrrolidine. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group or the pyrrolidinyl moiety, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl group in the benzamide core to form amines or alcohols.
-
Substitution: : The chlorine atoms in the benzamide core can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the methyl or pyrrolidinyl groups.
Reduction: Amines or alcohols derived from the reduction of the carbonyl group.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- has several scientific research applications:
-
Chemistry: : It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.
-
Industry: : The compound finds applications in the development of new materials and chemical products. Its derivatives are used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-: This is a stereoisomer of the cis- compound with different spatial arrangement of atoms.
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, hydrochloride: This is a salt form of the compound, often used for its enhanced solubility and stability.
Uniqueness
The cis- configuration of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- imparts unique chemical and biological properties compared to its trans- counterpart. The spatial arrangement of atoms in the cis- form can lead to different interactions with biological targets, potentially resulting in distinct pharmacological effects.
Properties
CAS No. |
92953-43-0 |
|---|---|
Molecular Formula |
C18H24Cl2N2O |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17+/m1/s1 |
InChI Key |
JUBNVWGVNWIXMB-SJORKVTESA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Key on ui other cas no. |
92953-43-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



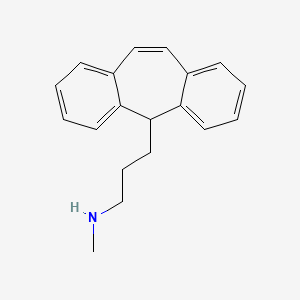
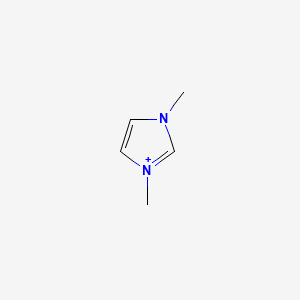

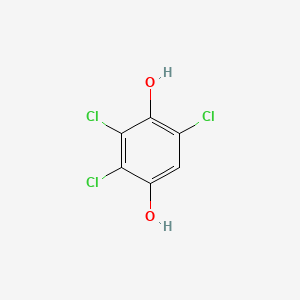


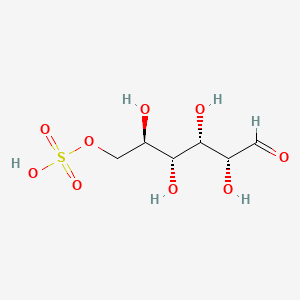
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
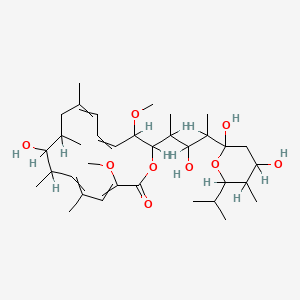
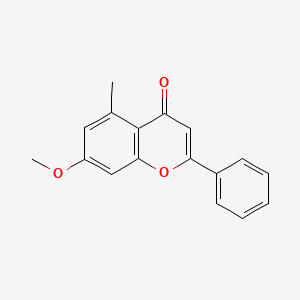
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)
